molecular formula C5H21N2O7PS B11933051 Amifostine (trihydrate)

Amifostine (trihydrate)

Cat. No.: B11933051
M. Wt: 284.27 g/mol
InChI Key: CMKFUVWLRVIEHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Amifostine (trihydrate) is a cytoprotective agent primarily used to reduce the toxic side effects of chemotherapy and radiotherapy in cancer treatment. It is a phosphorylated aminothiol compound that is converted into its active form by dephosphorylation in the body. This compound is known for its ability to protect normal tissues from the harmful effects of radiation and chemotherapy without reducing the efficacy of these treatments on tumor cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of amifostine trihydrate involves dissolving amifostine in water, followed by the addition of an alcohol solvent or an alcohol solvent-water solution. The mixture is then cooled and crystallized. The weight ratio of amifostine to water to alcohol solvent in the crystallization system is typically 1:6.5-8.5:1.5-2.5, and the crystallization temperature ranges from 1-20°C .

Industrial Production Methods: Industrial production of amifostine trihydrate follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure the purity and stability of the final product. The crystallized amifostine trihydrate is then subjected to further processing to meet pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions: Amifostine undergoes several types of chemical reactions, including dephosphorylation, oxidation, and reduction. The primary reaction is the dephosphorylation by alkaline phosphatase, which converts amifostine into its active thiol metabolite .

Common Reagents and Conditions:

    Dephosphorylation: Catalyzed by alkaline phosphatase in tissues.

    Oxidation and Reduction: Involves reactive oxygen species and free radicals.

Major Products Formed: The major product formed from the dephosphorylation of amifostine is WR-1065, the active thiol metabolite responsible for its cytoprotective effects .

Scientific Research Applications

Amifostine trihydrate has a wide range of scientific research applications:

Mechanism of Action

Amifostine exerts its effects through its active thiol metabolite, WR-1065. This metabolite detoxifies reactive metabolites of platinum and alkylating agents, scavenges free radicals, and accelerates DNA repair. The selective protection of normal tissues is due to higher alkaline phosphatase activity, higher pH, and vascular permeation in these tissues .

Comparison with Similar Compounds

    Ethyol: Another name for amifostine.

    WR-2721: The original compound from which amifostine is derived.

Comparison: Amifostine is unique in its ability to selectively protect normal tissues without reducing the efficacy of chemotherapy and radiotherapy on tumor cells. This selectivity is due to its conversion to the active thiol metabolite in normal tissues, which have higher alkaline phosphatase activity and pH levels compared to tumor tissues .

Amifostine stands out among similar compounds for its broad-spectrum cytoprotective effects and its ability to mitigate the side effects of cancer treatments, making it a valuable agent in oncology .

Properties

Molecular Formula

C5H21N2O7PS

Molecular Weight

284.27 g/mol

IUPAC Name

[2-(3-aminopropylamino)-1-sulfanylethyl] dihydrogen phosphate;trihydrate

InChI

InChI=1S/C5H15N2O4PS.3H2O/c6-2-1-3-7-4-5(13)11-12(8,9)10;;;/h5,7,13H,1-4,6H2,(H2,8,9,10);3*1H2

InChI Key

CMKFUVWLRVIEHC-UHFFFAOYSA-N

Canonical SMILES

C(CN)CNCC(OP(=O)(O)O)S.O.O.O

Origin of Product

United States

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